molecular formula C14H20N2O B5696456 1-ethyl-4-(2-methylbenzoyl)piperazine

1-ethyl-4-(2-methylbenzoyl)piperazine

Cat. No. B5696456
M. Wt: 232.32 g/mol
InChI Key: FTBISSVSFPRTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-(2-methylbenzoyl)piperazine, also known as EMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-(2-methylbenzoyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to bind to dopamine, serotonin, and adrenergic receptors, as well as modulate the activity of ion channels.
Biochemical and Physiological Effects:
1-ethyl-4-(2-methylbenzoyl)piperazine has been shown to have a range of biochemical and physiological effects, including antipsychotic and antidepressant activities, modulation of neurotransmitter systems, and modulation of ion channels. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-4-(2-methylbenzoyl)piperazine for lab experiments is its high potency and selectivity for various receptors and ion channels. This makes it a valuable tool for studying the function of these targets in vitro and in vivo. However, one limitation is that 1-ethyl-4-(2-methylbenzoyl)piperazine can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 1-ethyl-4-(2-methylbenzoyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-ethyl-4-(2-methylbenzoyl)piperazine, with improved efficacy and safety profiles. Another area of interest is the study of 1-ethyl-4-(2-methylbenzoyl)piperazine in animal models of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-(2-methylbenzoyl)piperazine and its potential therapeutic applications in various fields.

Synthesis Methods

1-ethyl-4-(2-methylbenzoyl)piperazine can be synthesized through a simple reaction between 1-ethylpiperazine and 2-methylbenzoyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or chloroform. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

1-ethyl-4-(2-methylbenzoyl)piperazine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1-ethyl-4-(2-methylbenzoyl)piperazine has been shown to exhibit significant antipsychotic and antidepressant activities. It has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
In neuroscience, 1-ethyl-4-(2-methylbenzoyl)piperazine has been used as a tool to study the function of various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. It has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels and NMDA receptors.
In pharmacology, 1-ethyl-4-(2-methylbenzoyl)piperazine has been used to develop new drugs with improved efficacy and safety profiles. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-15-8-10-16(11-9-15)14(17)13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBISSVSFPRTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6871298

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